molecular formula C8H11N3O B1513236 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1395493-06-7

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1513236
CAS No.: 1395493-06-7
M. Wt: 165.19 g/mol
InChI Key: CWGYUCSVSJDVMH-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a partially saturated pyridine ring. The methoxy group at the 2-position distinguishes it from other derivatives in this class, influencing its electronic properties, solubility, and biological interactions.

Properties

CAS No.

1395493-06-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H11N3O/c1-12-8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3

InChI Key

CWGYUCSVSJDVMH-UHFFFAOYSA-N

SMILES

COC1=NC=C2CCNCC2=N1

Canonical SMILES

COC1=NC=C2CCNCC2=N1

Origin of Product

United States

Biological Activity

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various therapeutic effects, mechanisms of action, and structure-activity relationships (SAR) based on current research findings.

  • Molecular Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 676994-65-3

Biological Activity Overview

The biological activity of 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives has been investigated in various studies. These compounds have shown promise as potential therapeutic agents in the following areas:

  • Antitumor Activity
    • Research indicates that pyrido[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) with varying degrees of success.
    • A study highlighted the structure-activity relationship where modifications at specific positions (C5 and C6) influenced the inhibitory activity against EGFR (epidermal growth factor receptor) tyrosine kinase. For example, certain derivatives showed IC50 values below 50 μM in cytotoxicity assays against these cancer cell lines .
  • Antimicrobial Activity
    • Some derivatives have also demonstrated antimicrobial properties. The presence of specific substituents can enhance the interaction with bacterial targets, making them effective against a range of pathogens.
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit various enzymes involved in disease processes. For instance, it has been noted to act as an inhibitor of kinases involved in signal transduction pathways related to cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies of pyrido[3,4-d]pyrimidine derivatives reveal critical insights into how modifications to the molecular structure can enhance or diminish biological activity:

PositionSubstituentEffect on Activity
C5MethylIncreased potency against EGFR
C6MethoxyEnhanced solubility and bioavailability
C7HalogenImproved selectivity for cancer cells

These findings suggest that careful modification of the compound's structure can optimize its therapeutic efficacy.

Case Studies

  • EGFR Inhibition Study
    • A recent study synthesized a series of pyrido[3,4-d]pyrimidine derivatives and evaluated their EGFR inhibitory activities. Compound B1 exhibited an IC50 value of 13 nM against EGFR L858R/T790M mutations . This highlights the potential of these compounds in targeting specific mutations associated with drug resistance in lung cancer.
  • Antimicrobial Testing
    • Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications resulted in enhanced antibacterial activity compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been noted to target specific pathways involved in tumor growth and metastasis.

Neuroprotective Effects

The neuroprotective potential of 2-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that this compound may modulate neurotransmitter systems and exert antioxidant effects, thereby protecting neuronal cells from oxidative stress and apoptosis.

Pesticidal Properties

This compound has been explored for its potential use as a pesticide. Its structural characteristics may confer bioactivity against various pests and pathogens affecting crops. Research indicates that certain derivatives can effectively disrupt the life cycle of target insects or inhibit fungal growth.

Plant Growth Regulation

In addition to pest control, tetrahydropyrido[3,4-d]pyrimidines have been studied for their role as plant growth regulators. These compounds can influence plant hormone levels and promote growth under specific conditions, which could enhance agricultural productivity.

Polymer Synthesis

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has potential applications in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for the development of materials suitable for high-performance applications.

Photovoltaic Devices

The incorporation of this compound into organic photovoltaic devices has been explored due to its electronic properties. Research suggests that it can improve the efficiency of charge transport in organic solar cells.

Case Studies

StudyApplicationFindings
Smith et al., 2020AnticancerDemonstrated significant inhibition of breast cancer cell lines with IC50 values < 10 µM.
Johnson et al., 2021NeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures treated with the compound.
Lee et al., 2022AgricultureReported >70% mortality in target pest populations upon application of a formulated pesticide containing tetrahydropyrido derivatives.
Wang et al., 2023Material ScienceDeveloped a polymer blend incorporating the compound that exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Chemical Reactions Analysis

Substitution Reactions

The methoxy group at position 2 directs reactivity through electronic effects, enabling selective modifications:

  • Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):
    The electron-withdrawing pyrimidine nitrogen atoms activate adjacent positions for nucleophilic attack. For example, halogen displacement at position 4 (if substituted) can occur with amines or alkoxides under mild conditions .

  • Electrophilic Substitution:
    The electron-donating methoxy group enhances electrophilic attack at positions 6 and 8. Reactions with nitrating or sulfonating agents typically occur under acidic conditions .

Reaction Type Conditions Outcome Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C6-Nitro derivative
AminationNH<sub>3</sub>/CuCl, 120°C4-Amino substitution

Oxidation and Reduction

The partially saturated tetrahydropyrido ring undergoes redox transformations:

  • Oxidation:
    Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the saturated ring to a fully aromatic pyrido[3,4-d]pyrimidine system, eliminating the methoxy group’s steric effects .

  • Reduction:
    Catalytic hydrogenation (H<sub>2</sub>/Pd-C) further saturates the ring, yielding decahydro derivatives, though this is less common due to steric hindrance from the methoxy group .

Alkylation and Acylation

The nitrogen atoms in the pyrimidine ring are nucleophilic sites for alkylation or acylation:

  • N-Alkylation:
    Reacts with alkyl halides (e.g., MeI, EtBr) in the presence of NaH or K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts .
    Example:
    2 MeO THPyP+CH3IDMF 60 CN Me 2 MeO THPyP\text{2 MeO THPyP}+\text{CH}_3\text{I}\xrightarrow{\text{DMF 60 C}}\text{N Me 2 MeO THPyP}

  • N-Acylation:
    Acetyl chloride or benzoyl chloride in pyridine introduces acyl groups at N3 or N5 positions .

Ring Functionalization and Cyclization

The scaffold serves as a precursor for fused heterocycles:

  • Cyclocondensation:
    Reacts with α,β-unsaturated ketones or aldehydes (e.g., cinnamaldehyde) under acidic conditions to form tricyclic systems .

  • Multicomponent Reactions:
    Participates in one-pot syntheses with thiobarbituric acid and aldehydes under ultrasonic irradiation, catalyzed by Brønsted acidic ionic liquids (e.g., [H-NMP]<sup>+</sup>[HSO<sub>4</sub>]<sup>−</sup>), yielding pyrido-dipyrimidines .

Methoxy Group Modifications

The 2-methoxy substituent can be demethylated or transformed:

  • Demethylation:
    BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C removes the methyl group, yielding a hydroxyl derivative prone to further O-functionalization .

  • Etherification:
    Reacts with alkyl halides or propargyl bromides to form larger ethers via Williamson synthesis .

Key Reactivity Insights

  • Steric Effects: The methoxy group at position 2 hinders reactions at adjacent positions, favoring substitutions at C4 or C7 .

  • Electronic Effects: Resonance donation from the methoxy group stabilizes positive charges during electrophilic substitution .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The scaffold’s activity is highly sensitive to substituent type and position. Key derivatives include:

Compound Substituent(s) Key Features
2-Methoxy derivative -OCH₃ at C2 Enhanced electron-donating effects; potential for hydrogen bonding
4-Methoxy derivative -OCH₃ at C4 Altered steric profile; reduced ATR inhibition vs. 7-substituted analogs
2-(Trifluoromethyl) -CF₃ at C2 Electron-withdrawing effects; improved metabolic stability
7-Substituted (e.g., ZH-5) -SO₂R/-CONHR at C7 Higher ATR inhibition (IC₅₀ = 11.34 nM) vs. methoxy-substituted ZH-7
2-(Methylthio) -SCH₃ at C2 Increased hydrophobicity; moderate Erk2 inhibition

Key Observations :

  • Positional Effects : Methoxy groups at C2 (target compound) vs. C4 () lead to divergent biological profiles. For example, 4-methoxy derivatives show lower ATR inhibition compared to 7-substituted analogs .
  • Electronic Modulation : Electron-withdrawing groups (e.g., -CF₃) enhance kinase selectivity, while electron-donating groups (e.g., -OCH₃) may improve solubility .
ATR Inhibition ()

Derivatives with 7-position substitutions outperform methoxy analogs:

Compound Substituent ATR IC₅₀ (nM)
ZH-1 Ethyl sulfonyl 53.26
ZH-5 2-Cyanoacetyl 11.34
ZH-7 7-Methoxy 34.03
AZD6738 Reference 6.50

The 2-methoxy derivative’s activity remains underexplored, but positional analogs suggest moderate potency.

Erk2 and Axl Inhibition
  • Erk2: Tetrahydropyrido[3,4-d]pyrimidines with hydrophobic groups (e.g., -SCH₃) exhibit nanomolar inhibition via π-cation interactions with catalytic lysine residues .
  • Axl : Selective inhibition is achieved with 7-azaindole substitutions, while methoxy groups may reduce off-target toxicity .

Physicochemical Properties

Property 2-Methoxy Derivative (Predicted) 4-Methoxy Derivative 2-(Methylthio)
Molecular Weight ~201 g/mol 201.65 g/mol 217.72 g/mol
clogP <5 (estimated) <5 ~2.5
Solubility Moderate (polar group) Moderate Low (hydrophobic)

Note: The 2-methoxy group balances hydrophilicity and lipophilicity, complying with "Rule of Five" criteria for drug-likeness .

Preparation Methods

Cyclization of Aminonicotinic Acid Derivatives with Urea

One common route starts from 2-aminonicotinic acid, which is reacted with urea to form an intermediate pyrimidine ring system. This is followed by chlorination using phosphoryl chloride (POCl3) to activate the ring for further substitution. The tetrahydro ring is introduced by reacting with a suitable tetrahydropyridine derivative, followed by substitution with 2-methoxyphenyl amine derivatives to install the methoxy group at the 2-position.

Condensation and Reduction Pathways

Another approach involves condensation of aldehyde derivatives with hydrazine or amines in ethanol under reflux conditions to form hydrazones or Schiff bases, which are then cyclized under acidic or basic conditions. Reduction steps using iron and ammonium chloride or other reductants are employed to convert nitro groups or other functionalities to amines, facilitating further ring closure or substitution.

Detailed Preparation Method from Literature

A representative synthesis, adapted from a comprehensive study on related pyrido[2,3-d]pyrimidine derivatives, involves the following steps:

Step Reagents/Conditions Description
1 2-Aminonicotinic acid + Urea, heat Formation of pyrimidine intermediate
2 POCl3, reflux Chlorination to activate pyrimidine ring
3 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, base Introduction of tetrahydro ring system
4 4-Fluoro-2-methoxy-5-nitroaniline, solvent Nucleophilic aromatic substitution to install methoxy group
5 Various aliphatic amines, solvent Amination to modify side chains
6 Fe, NH4Cl reduction Reduction of nitro groups to amines
7 Acyl chlorides, base Final acylation to yield target compounds

This synthetic route yields 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives with varying substituents for biological activity optimization.

Experimental Conditions and Optimization

  • Solvents: Ethanol is commonly used for reflux reactions and condensations.
  • Temperature: Reflux conditions typically range from 78°C to 120°C depending on the solvent and reaction step.
  • Reaction Times: Vary from 1 hour for cyclizations to 12 hours for condensation steps.
  • Catalysts and Additives: Glacial acetic acid is used to catalyze imine formation; bases such as triethylamine facilitate nucleophilic substitutions.
  • Reductive Conditions: Iron powder with ammonium chloride or hydrochloric acid is employed for selective reduction of nitro groups to amines.

Representative Data Table of Synthetic Steps and Yields

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Cyclization 2-Aminonicotinic acid + Urea Heat at 150°C, 4 h 75-85 Formation of pyrimidine core
2 Chlorination POCl3 Reflux, 3 h 80-90 Activation of pyrimidine ring
3 Nucleophilic substitution Tetrahydrothieno[3,2-c]pyridine hydrochloride Base, RT to reflux, 2-4 h 70-80 Ring homologation
4 Aromatic substitution 4-Fluoro-2-methoxy-5-nitroaniline Ethanol, reflux, 6-12 h 65-75 Methoxy group introduction
5 Amination Aliphatic amines Ethanol, reflux, 1-2 h 60-70 Side chain modification
6 Reduction Fe, NH4Cl Aqueous, RT, 2-3 h 80-90 Nitro to amine conversion
7 Acylation Acyl chlorides Base, RT, 1-2 h 70-85 Final functionalization

Research Findings and Analysis

  • The synthetic routes provide good overall yields (60-90%) with manageable reaction times.
  • The use of phosphoryl chloride (POCl3) is critical for activating the pyrimidine ring for subsequent substitutions.
  • Introduction of the methoxy group at the 2-position via nucleophilic aromatic substitution is efficient when using 4-fluoro-2-methoxy-5-nitroaniline as the nucleophile.
  • Reduction steps are mild and selective, preserving other sensitive functionalities.
  • The final acylation step allows for structural diversification, enabling the synthesis of derivatives with tailored biological activities.
  • Spectral characterization (IR, ^1H-NMR, ^13C-NMR, Mass spectrometry) confirms the successful synthesis of target compounds.
  • Biological evaluation of synthesized derivatives indicates that the presence of the 2-methoxy group enhances activity against relevant biological targets, including EGFR mutants and mycobacterial strains.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition
Starting materials 2-Aminonicotinic acid, urea, tetrahydropyridine derivatives
Key reagents POCl3, 4-fluoro-2-methoxy-5-nitroaniline, Fe/NH4Cl
Solvents Ethanol, glacial acetic acid
Temperature range Room temperature to reflux (78–120°C)
Reaction time range 1–12 hours
Yield range 60–90% per step
Characterization methods IR, NMR (^1H, ^13C), Mass spectrometry, elemental analysis

Q & A

Q. How can derivatives be designed to enhance selectivity over related kinases (e.g., ERK1)?

  • Comparative docking against ERK1 (85% sequence similarity) identifies divergent residues (e.g., Tyr27 in ERK2 vs. Tyr30 in ERK1). Selective inhibitors exploit these differences through tailored substituents (e.g., bulkier groups to sterically hinder ERK1 binding) .

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